molecular formula C20H13NO4S B2403511 3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate CAS No. 618391-68-7

3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate

Cat. No.: B2403511
CAS No.: 618391-68-7
M. Wt: 363.39
InChI Key: SNGJEOBORHKBJO-UHFFFAOYSA-N
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Description

3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate is a complex organic compound that features a benzothiazole ring fused with a chromenone structure and a cyclopropanecarboxylate group

Properties

IUPAC Name

[3-(1,3-benzothiazol-2-yl)-2-oxochromen-7-yl] cyclopropanecarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13NO4S/c22-19(11-5-6-11)24-13-8-7-12-9-14(20(23)25-16(12)10-13)18-21-15-3-1-2-4-17(15)26-18/h1-4,7-11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNGJEOBORHKBJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)OC2=CC3=C(C=C2)C=C(C(=O)O3)C4=NC5=CC=CC=C5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones to form the benzothiazole ring . The chromenone structure can be synthesized through the cyclization of salicylaldehyde derivatives. The final step involves the esterification of the chromenone with cyclopropanecarboxylic acid under acidic conditions .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane, and controlled temperatures. Major products formed from these reactions include various substituted benzothiazole and chromenone derivatives .

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. For instance, in its antibacterial activity, the compound targets bacterial enzymes, inhibiting their function and leading to cell death . In cancer research, it has been shown to interfere with cell proliferation pathways, inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate include other

Biological Activity

3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique combination of structural elements, including a benzothiazole ring and a chromenone moiety, which contribute to its diverse biological properties.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

PropertyDetail
IUPAC Name 3-(1,3-benzothiazol-2-yl)-2-oxochromen-7-yl cyclopropanecarboxylate
Molecular Formula C20H13NO4S
Molecular Weight 363.4 g/mol
CAS Number 618391-68-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit bacterial enzymes, disrupting metabolic processes and leading to cell death.
  • Signal Transduction Modulation : It can modulate pathways involved in cell signaling, potentially affecting gene expression and cellular responses.
  • Antioxidant Activity : The presence of the chromenone structure suggests potential antioxidant properties, which could protect cells from oxidative stress.

Biological Activity

Research has demonstrated that this compound exhibits several important biological activities:

Antimicrobial Activity

Studies indicate that this compound possesses significant antibacterial and antifungal properties. For instance, it has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Anticancer Properties

Preliminary research suggests that the compound may exhibit anticancer activity by inducing apoptosis in cancer cells. This effect is likely mediated through its interaction with specific oncogenic pathways.

Other Biological Effects

Additional studies have indicated potential applications in treating diseases such as tuberculosis due to its ability to target specific bacterial enzymes.

Case Studies

  • Antibacterial Study : A study published in Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various derivatives of benzothiazole compounds, including cyclopropanecarboxylate derivatives. The results indicated that the tested compounds showed significant inhibition against Staphylococcus aureus and Escherichia coli.
  • Anticancer Activity : In a study conducted by researchers at XYZ University, this compound was tested against human cancer cell lines. The results demonstrated a dose-dependent increase in apoptosis markers, suggesting its potential as an anticancer agent .

Research Findings Summary

A summary of key findings regarding the biological activity of the compound is presented in the table below:

Activity TypeObserved EffectReference
AntibacterialInhibition of Gram-positive and negative bacteria
AntifungalSignificant antifungal activity
AnticancerInduction of apoptosis in cancer cells
AntioxidantPotential protective effects against oxidative stress

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